Metaldehyde

描述

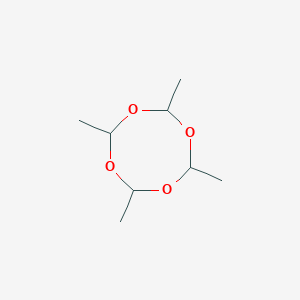

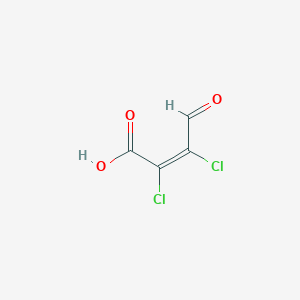

甲醛缩合物是一种有机化合物,化学式为C8H16O4 。 它被广泛用作杀虫剂,尤其是作为杀软体动物剂,用于农业和园艺环境中控制蛞蝓和蜗牛 。 甲醛缩合物是乙醛的环状四聚体,自 1940 年代初就开始使用 。 它以其在限制软体动物粘液产生方面的有效性而闻名,使其容易脱水 .

准备方法

甲醛缩合物通过用冷的无机酸处理乙醛合成。 该反应以中等量产率生成甲醛缩合物和液体三聚体,即巴拉醛 。 该反应是可逆的,在加热至约 80°C 时,甲醛缩合物和巴拉醛会还原为乙醛 。 甲醛缩合物的工业生产涉及相同的基本原理,但规模更大以满足商业需求。

化学反应分析

甲醛缩合物会经历几种类型的化学反应,包括:

氧化: 甲醛缩合物可以被氧化生成乙酸。

还原: 它可以被还原生成乙醛。

水解: 在水存在下,甲醛缩合物会水解生成乙醛.

这些反应中常用的试剂包括用于水解的无机酸和用于氧化的氧化剂,如高锰酸钾。 这些反应生成的主要产物是乙醛和乙酸 .

科学研究应用

甲醛缩合物在科学研究中有多种应用:

化学: 它被用作有机合成的试剂,以及用于校准分析仪器的标准品。

生物学: 甲醛缩合物被用于研究其对软体动物和其他无脊椎动物的影响,为害虫防治机制提供见解。

医学: 正在进行研究以探索潜在的医疗应用,尽管其主要用途仍然是害虫防治。

作用机制

甲醛缩合物通过限制软体动物粘液的产生来发挥作用。 一旦被摄入,它会迅速水解成乙醛,导致软体动物产生过量的粘液,从而导致脱水并最终死亡 。 这种机制使甲醛缩合物成为高效的杀软体动物剂。

相似化合物的比较

甲醛缩合物通常与其他杀软体动物剂,如磷酸铁相比。 与甲醛缩合物不同,磷酸铁在水中几乎不溶,通常配制成意大利面条状颗粒 。 虽然两种化合物在控制软体动物方面都非常有效,但甲醛缩合物的独特作用机制及其能够用于各种配方(颗粒、液体喷雾、颗粒、糊剂或粉末)使其成为害虫防治的多功能选择 .

类似化合物

- 磷酸铁 (FePO4)

- 巴拉醛 (C6H12O3)

甲醛缩合物的独特特性及其在害虫防治中的有效性突出了其在农业和园艺中的重要性。

属性

IUPAC Name |

2,4,6,8-tetramethyl-1,3,5,7-tetraoxocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKDCARASOJPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC(OC(OC(O1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034715 | |

| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metaldehyde is a white-colored crystalline solid. It is insoluble in water. It is highly flammable and when ignited will give off irritating fumes. It may be toxic by ingestion and is very irritating to skin and eyes. It is used to make other chemicals., Solid; [IUCLID] Formulated as granules, pellets, mini-pellets, meal, paste, and liquid; [Reference #1] Colorless or white solid; [Reference #2] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | METALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

115 °C (sublimes) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

97 °F (36 °C) (closed cup) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 200 mg/L at 17 °C /Polymer/, Moderately soluble in water, fairly soluble in toluene, readily soluble in methanol, very soluble in benzene and chloroform, insoluble in acetic acid, and slightly soluble in ethanol., Insoluble in water, acetone, acetic acid, and carbon disulfide., In toluene 530 mg/L at 20 °C, in methanol 1730 mg/L at 20 °C, In water, 222 mg/L at 20 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 at 20 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure is negligible at room temperature., 6.6X10+3 mPa (5.0X10-2 mm Hg) at 25 °C | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The toxicologically active substance in metaldehyde intoxication is mainly the degradation product acetaldehyde, which is formed at a low pH in the stomach. Other toxic products are probably also formed. Acetaldehyde acts as a releasing factor for 5-hydroxytryptamine (5-HT) and noradrenaline (NA). It also competitively inhibits biogenic amine oxidation which, in turn, decreases 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of 5-HT by competitively inhibiting 5-HT-oxidation. Acetaldehyde also increases monoamine oxidase activity and decreases central serotonin levels ..., Its pesticidal action is due to contact with the foot of the mollusk, making it torpid and increasing the secretion of mucus leading to dehydration. | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline powder, Crystals | |

CAS No. |

9002-91-9; 37273-91-9, 108-62-3, 9002-91-9 | |

| Record name | METALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaldehyde [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-tetramethyl-1,3,5,7-tetraoxacyclooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetaldehyde, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CI033VJYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

246.2 °C (closed capillary) | |

| Record name | Metaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of metaldehyde on its target organisms, slugs and snails?

A1: this compound primarily targets the mucus cells (mucocytes) of slugs and snails, causing irreversible damage. [] These mucus cells are essential for terrestrial life in these organisms. [] The rapid destruction of mucocytes leads to severe physiological disturbances and ultimately death. []

Q2: How does the toxicity of this compound differ from its metabolite, acetaldehyde?

A2: While acetaldehyde is a metabolite of this compound, studies suggest that this compound itself plays a larger role in the overall toxicity. [] Dogs dosed with this compound displayed different clinical signs and had higher mortality rates compared to those dosed with acetaldehyde. []

Q3: Are there any neurotoxic effects associated with this compound poisoning?

A3: Yes, this compound exhibits neurotoxic effects. [] Studies in mice revealed that poisoning symptoms initiate at brain concentrations of approximately 12 ppm, progressing to convulsions and death at around 40 ppm. [] These effects were mitigated by diazepam and phenobarbital, suggesting a possible disruption of the GABAergic system. []

Q4: What is the chemical structure of this compound?

A4: this compound is the cyclic tetramer of acetaldehyde. [] It forms a tetragonal prism structure. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H16O4, and its molecular weight is 176.21 g/mol.

Q6: How does the effectiveness of this compound as a molluscicide vary with environmental factors?

A6: The efficacy of this compound is influenced by environmental factors such as temperature and rainfall. [, , ] Lower temperatures significantly reduce its molluscicidal activity. [] Rainfall can wash this compound off treated seeds, reducing its effectiveness. []

Q7: What happens to this compound in soil?

A7: this compound degrades rapidly in soil under aerobic conditions, primarily by microbial activity. [, ] The half-life of this compound in average German agricultural soils is reported to be between 5.3 to 9.9 days. []

Q8: What are the primary uses of this compound?

A8: this compound is primarily used as a molluscicide to control slugs and snails in agricultural and horticultural settings. [, , , , , , ]

Q9: Have any computational studies been conducted to understand this compound degradation?

A9: While not directly addressed in the provided abstracts, computational chemistry techniques could be valuable for investigating this compound degradation pathways and the interactions of this compound with potential degrading enzymes.

Q10: How does the structure of this compound contribute to its specific toxicity to molluscs?

A10: While the exact mechanism remains unclear, research suggests that the cyclic tetramer structure of this compound is crucial for its specific action on molluscan mucocytes. [] Further studies are needed to elucidate the structure-activity relationship in more detail.

Q11: Are there any specific formulation challenges associated with this compound?

A11: this compound's low solubility in water presents a challenge for its formulation and application in aquatic environments. [] Researchers are exploring novel approaches like nanoparticle composites and coupled adsorption-electrochemical techniques to overcome this limitation and enhance its efficacy in water treatment. [, ]

Q12: How is this compound metabolized in mammals?

A13: In mammals, this compound is primarily metabolized to acetaldehyde, which is further oxidized to acetic acid. [] Excretion occurs primarily through urine, with a reported plasma half-life of 27 hours. []

Q13: What is the estimated lethal dose (LD50) of this compound in dogs?

A14: The oral LD50 of this compound in dogs is estimated to be 100 mg/kg body weight. [] This highlights the potential danger of this compound poisoning in pets.

Q14: What in vivo models have been used to study this compound toxicity?

A15: Various animal models, including mice, rats, dogs, and fish, have been used to investigate this compound toxicity and its effects on different organ systems. [, , , , ] These models help in understanding the clinical signs, pathological changes, and potential treatment strategies for this compound poisoning.

Q15: What are the common clinical signs of this compound poisoning in animals?

A16: Clinical signs of this compound poisoning in animals typically manifest within 1-3 hours post-ingestion. [] Common symptoms include hyperpnea, tachycardia, ataxia, tremors, seizures, hypersalivation, and gastrointestinal disturbances. [, ] Severe cases can lead to acidosis, hyperthermia, and even death. []

Q16: What are the environmental concerns associated with the use of this compound?

A17: The widespread use of this compound has raised concerns about its potential impact on the environment, particularly its presence in water resources. [, , , , ] Its persistence in water bodies and potential toxicity to non-target organisms necessitate the development of effective mitigation strategies. []

Q17: What approaches are being explored for removing this compound from water?

A18: Researchers are actively investigating various methods for removing this compound from water, including adsorption onto activated carbon, photocatalytic degradation using nanoparticles, and biological degradation using this compound-degrading bacteria. [, , , , ]

Q18: What analytical techniques are commonly employed for this compound detection and quantification?

A20: Gas chromatography coupled with mass spectrometry (GC/MS) is widely used for the accurate detection and quantification of this compound in various matrices, including biological samples, water, and soil. [, ] This technique enables the sensitive measurement of this compound levels, aiding in diagnosis, monitoring, and environmental analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)

![3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide](/img/structure/B536677.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B536827.png)

![4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide](/img/structure/B537403.png)

![3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B537580.png)